

# Seltorexant tachyphylaxis or tolerance in long-term studies

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## Compound of Interest

Compound Name: Seltorexant

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## Seltorexant Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding **seltorexant**, with a specific focus on the potential for tachyphylaxis or tolerance in long-term studies.

## Frequently Asked Questions (FAQs)

Q1: What is **seltorexant** and what is its mechanism of action?

**Seltorexant** (also known as JNJ-42847922) is an investigational drug that functions as a potent and selective antagonist of the human orexin-2 receptor (OX2R).[1] The orexin system, comprised of orexin-1 (OX1R) and orexin-2 (OX2R) receptors, is a key regulator of the sleep-wake cycle and emotional states.[2] By selectively blocking the OX2R, **seltorexant** aims to reduce the activity of orexin neurons, thereby decreasing wakefulness and arousal.[2] This targeted mechanism is being investigated for its potential to treat Major Depressive Disorder (MDD) with insomnia symptoms, as disturbances in sleep and heightened arousal are common in this condition.[2][3]

Q2: Is there evidence of tachyphylaxis or tolerance to the therapeutic effects of **seltorexant** in long-term studies?

Based on available clinical trial data, **seltorexant** does not appear to exhibit tachyphylaxis or tolerance with long-term use. In a 52-week open-label extension (OLE) of a Phase 3 trial for

MDD with insomnia symptoms, participants who continued on **seltorexant** showed progressively accruing improvement in their depressive symptoms.[4] For instance, the percentage of participants in remission increased significantly from the start of the OLE to week 52.[4] Similarly, improvements in sleep disturbance were maintained over the 52-week period. [4] Another study in participants with insomnia disorder found that the improvements in sleep onset and maintenance observed on night 1 were sustained through night 13, showing no evidence of tolerance within this timeframe.[5]

Q3: What have long-term studies shown regarding the sustained efficacy of **seltorexant**?

Long-term data from a 52-week open-label extension (OLE) study demonstrated sustained and even enhanced efficacy of **seltorexant** as an adjunctive therapy for MDD with insomnia.[4] A significant proportion of participants not only maintained but also showed continued improvement in depressive symptoms.[4] Remission rates in the group that received **seltorexant** throughout the study and the OLE increased from 27.1% at the start of the OLE to 74.0% by week 52.[4] The group that switched from placebo to **seltorexant** in the OLE also showed a substantial increase in remission rates, from 19.9% to 73.6% over the same period. [4]

## Troubleshooting Guide for Experimental Design

Issue: Observing diminishing effects of **seltorexant** in a long-term animal model.

- Possible Cause 1: Compensatory mechanisms in the orexin system. While clinical data in humans has not shown tolerance, preclinical models could exhibit different adaptive responses.
  - Troubleshooting Step: Investigate potential changes in the expression levels of OX1R and OX2R in key brain regions involved in sleep and wakefulness. Assess the sensitivity of the remaining orexin receptors.
- Possible Cause 2: Altered drug metabolism. Chronic administration might induce metabolic enzymes, leading to faster clearance of **seltorexant**.
  - Troubleshooting Step: Conduct pharmacokinetic analysis at different time points throughout the long-term study to determine if the half-life and exposure of **seltorexant** are changing over time.

## Data from Clinical Trials

Table 1: Long-Term Efficacy of **Seltorexant** in Major Depressive Disorder with Insomnia Symptoms (52-Week Open-Label Extension)

Timepoint	Seltorexant to Seltorexant Group: Remission Rate (%)	Placebo to Seltorexant Group: Remission Rate (%)
OLE Baseline	27.1% (68/251)	19.9% (53/267)
OLE Week 28	57.4% (116/202)	62.6% (122/195)
OLE Week 52	74.0% (134/181)	73.6% (131/178)

Data from a Phase 3 trial with a 52-week open-label extension (OLE).[4]

Table 2: Change in Sleep Disturbance Score with Long-Term **Seltorexant** Treatment

Treatment Group	Mean (SD) Change from OLE Baseline to OLE Week 52 in PROMIS-SD-8a T-score
Seltorexant to Seltorexant	-7.4 (9.73)

Data from a Phase 3 trial with a 52-week open-label extension (OLE).[4]

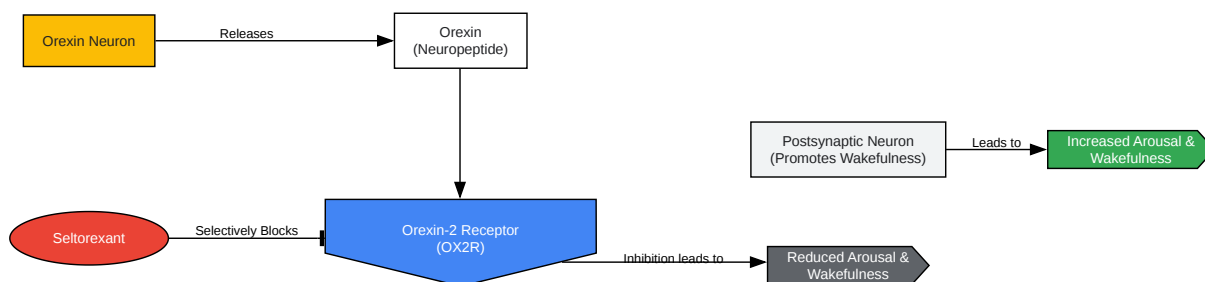
## Experimental Protocols

Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of **Seltorexant** (MDD3001)

- Objective: To evaluate the efficacy and safety of **seltorexant** as an adjunctive treatment to baseline antidepressants in adults and elderly patients with MDD with insomnia symptoms. [6]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[6]

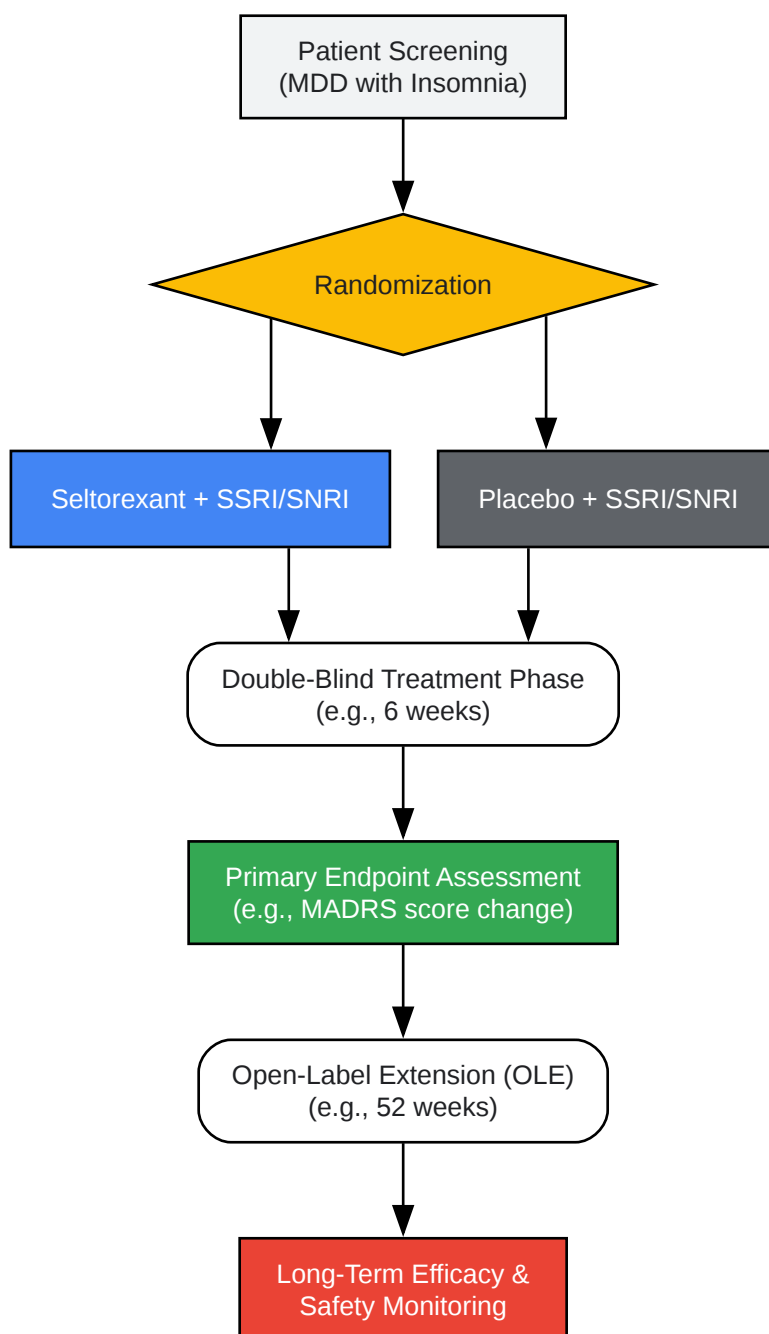
- Participants: Adult and elderly patients diagnosed with MDD with insomnia symptoms who had an inadequate response to their current SSRI/SNRI antidepressant therapy.[3][6]
- Intervention: Participants received either **seltorexant** (20 mg) or placebo orally once daily, in addition to their ongoing antidepressant medication.[6]
- Primary Endpoint: Change in the Montgomery-Asberg Depression Rating Scale (MADRS) total score from baseline to day 43.[3][6]
- Secondary Endpoints: Included assessments of sleep disturbance outcomes.[6]

## Visualizations



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Caption: **Seltorexant**'s selective antagonism of the orexin-2 receptor.



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